molecular formula C10H15NO3 B3060640 2,4,6-Trimethoxy-N-methylaniline CAS No. 600121-37-7

2,4,6-Trimethoxy-N-methylaniline

Cat. No.: B3060640
CAS No.: 600121-37-7
M. Wt: 197.23 g/mol
InChI Key: RLSLYFMURBAWKA-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxy-N-methylaniline is an organic compound with the molecular formula C10H15NO3 It is an aromatic amine that features three methoxy groups attached to the benzene ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxy-N-methylaniline typically involves the methylation of 2,4,6-trimethoxyaniline. One common method is the reaction of 2,4,6-trimethoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4,6-Trimethoxy-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxy-N-methylaniline involves its interaction with various molecular targets. The methoxy groups and the aromatic ring allow it to participate in various chemical reactions and binding interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions or other molecules.

Comparison with Similar Compounds

    2,4,6-Trimethylaniline: Similar structure but with methyl groups instead of methoxy groups.

    N-Methylaniline: Lacks the methoxy groups and has a simpler structure.

    2,4,6-Tri-tert-butyl-N-methylaniline: Features bulky tert-butyl groups instead of methoxy groups.

Uniqueness: 2,4,6-Trimethoxy-N-methylaniline is unique due to the presence of three methoxy groups, which impart distinct chemical properties and reactivity. These methoxy groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

2,4,6-trimethoxy-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-10-8(13-3)5-7(12-2)6-9(10)14-4/h5-6,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLYFMURBAWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514305
Record name 2,4,6-Trimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600121-37-7
Record name 2,4,6-Trimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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